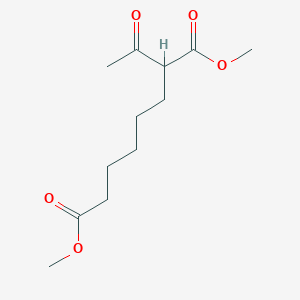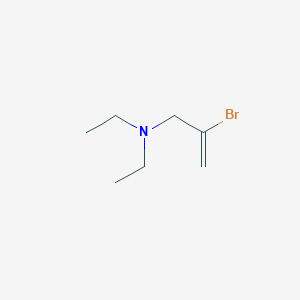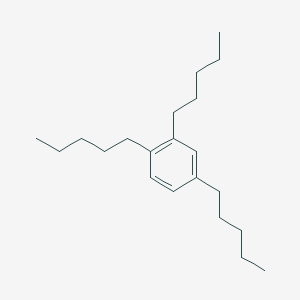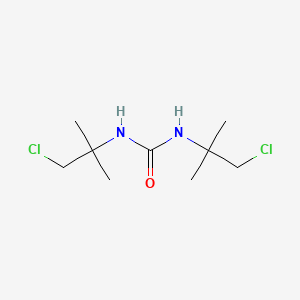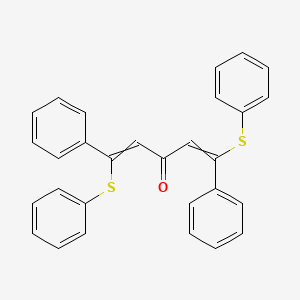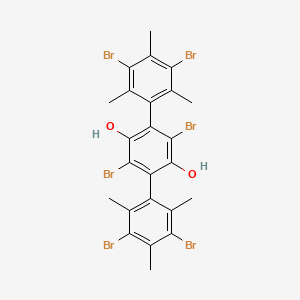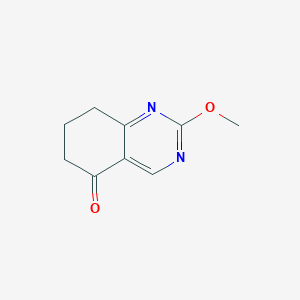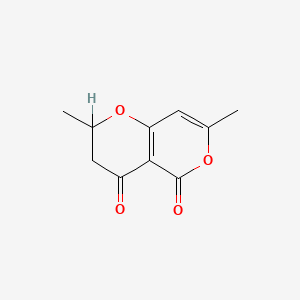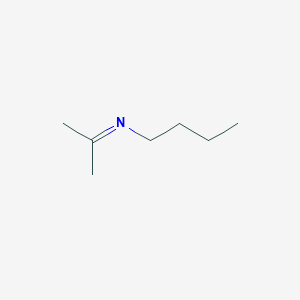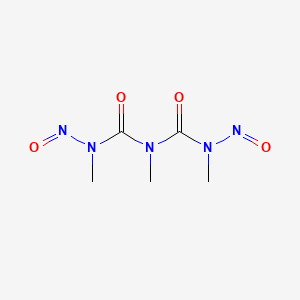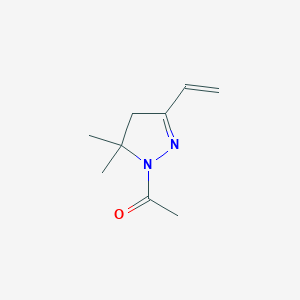
o-Ethyl S-nonyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Ethyl S-nonyl methylphosphonothioate is an organophosphorus compound with the molecular formula C12H27O2PS and a molecular weight of 266.38 g/mol . This compound is part of a broader class of organophosphates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Ethyl S-nonyl methylphosphonothioate typically involves the reaction of nonyl alcohol with methylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
o-Ethyl S-nonyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or nonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Produces phosphonic acids and sulfoxides.
Reduction: Yields phosphonates and thiols.
Substitution: Results in various substituted phosphonothioates.
Scientific Research Applications
o-Ethyl S-nonyl methylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of o-Ethyl S-nonyl methylphosphonothioate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts normal nerve signal transmission, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
o-Ethyl methylphosphonothioic acid: Another organophosphorus compound with similar inhibitory effects on acetylcholinesterase.
O,S-diethyl methylphosphonothioate: A model compound used in studies of organophosphorus chemistry.
Uniqueness
o-Ethyl S-nonyl methylphosphonothioate is unique due to its specific alkyl chain length and the presence of both ethyl and nonyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
13088-89-6 |
|---|---|
Molecular Formula |
C12H27O2PS |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]sulfanylnonane |
InChI |
InChI=1S/C12H27O2PS/c1-4-6-7-8-9-10-11-12-16-15(3,13)14-5-2/h4-12H2,1-3H3 |
InChI Key |
AMXPHGZPXNYMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSP(=O)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


